molecular formula C17H19N3O4S B296788 N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]acetamide

N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]acetamide

Cat. No. B296788
M. Wt: 361.4 g/mol
InChI Key: MNBYYGNKCIXGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]acetamide, commonly known as NAMAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its potential applications in the field of medicine and biochemistry have been explored extensively.

Mechanism of Action

NAMAA exerts its effects by inhibiting the activity of COX-2 and LOX enzymes, which are involved in the inflammatory response. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. LOX is responsible for the production of leukotrienes, which are involved in the inflammatory response and play a role in the development of cancer. By inhibiting the activity of these enzymes, NAMAA reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
NAMAA has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells. Additionally, NAMAA has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and can lead to cell damage and death.

Advantages and Limitations for Lab Experiments

One of the advantages of using NAMAA in lab experiments is its ability to inhibit the activity of COX-2 and LOX enzymes, which are involved in the inflammatory response and the development of cancer. Additionally, NAMAA has been found to exhibit low toxicity, making it a potentially safe compound to use in lab experiments. However, one of the limitations of using NAMAA in lab experiments is its low solubility in water, which can affect its bioavailability and limit its effectiveness.

Future Directions

There are several future directions for the study of NAMAA. One potential area of research is the development of more effective synthesis methods that can increase the yield and purity of the final product. Additionally, further research is needed to explore the potential applications of NAMAA in the treatment of cancer and other inflammatory conditions. Finally, more research is needed to explore the potential limitations and side effects of NAMAA, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

NAMAA can be synthesized using different methods, including reaction of 4-acetamidobenzenesulfonyl chloride with 2-(methylsulfonyl)aniline in the presence of a base or by reacting 4-aminobenzenesulfonamide with N-(2-methylsulfonylphenyl)acetamide. The synthesis method used can affect the purity and yield of the final product.

Scientific Research Applications

NAMAA has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, NAMAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. NAMAA has also been studied for its potential application in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H19N3O4S/c1-13(21)18-14-8-10-15(11-9-14)19-17(22)12-20(25(2,23)24)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

MNBYYGNKCIXGGT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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